1-Pent-4-ynylimidazole

Beschreibung

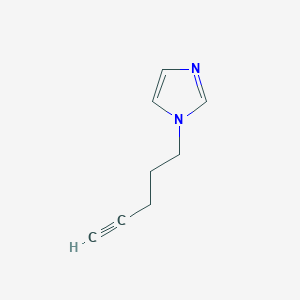

1-Pent-4-ynylimidazole is an imidazole derivative characterized by a pentynyl substituent at the N1 position of the heterocyclic ring. The pentynyl group consists of a five-carbon chain terminating in an alkyne functionality, which confers unique reactivity, particularly in click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition). Imidazole derivatives are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their aromatic stability, hydrogen-bonding capacity, and tunable electronic properties.

Eigenschaften

CAS-Nummer |

110528-65-9 |

|---|---|

Molekularformel |

C8H10N2 |

Molekulargewicht |

134.18 g/mol |

IUPAC-Name |

1-pent-4-ynylimidazole |

InChI |

InChI=1S/C8H10N2/c1-2-3-4-6-10-7-5-9-8-10/h1,5,7-8H,3-4,6H2 |

InChI-Schlüssel |

UVETWMSLYHVMAQ-UHFFFAOYSA-N |

SMILES |

C#CCCCN1C=CN=C1 |

Kanonische SMILES |

C#CCCCN1C=CN=C1 |

Synonyme |

1H-Imidazole,1-(4-pentynyl)-(9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one

- Structure : Features a ketone group at the pentenyl chain terminus and an iodine atom at the C5 position of the imidazole ring.

- Molecular Weight : ~292.09 g/mol (calculated).

- Reactivity : The iodine substituent enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the α,β-unsaturated ketone may undergo Michael additions or Diels-Alder cyclizations.

- Applications : Useful in synthesizing bioactive molecules or labeled compounds for imaging studies .

1-[1-(Phenylmethyl)pentyl]imidazole (CAS 61019-72-5)

- Structure : Contains a benzyl-substituted pentyl chain at N1, introducing significant steric bulk and aromaticity.

- Molecular Weight : 228.1628 g/mol (exact mass) .

- Polar Surface Area (PSA) : 17.82 Ų, indicating moderate polarity .

2-(4-Methyl-1H-imidazol-5-yl)ethanamine

- Structure : Ethylamine side chain at C5, with a methyl group at C4.

- Reactivity : The primary amine enables salt formation or conjugation with carboxylic acids, while the methyl group modulates steric effects.

- Applications : Structural motifs like this are common in histamine receptor ligands (e.g., Astemizole derivatives) .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Key Functional Groups | PSA (Ų) | Key Reactivity/Applications |

|---|---|---|---|---|

| 1-Pent-4-ynylimidazole | ~134.09 | Terminal alkyne | ~30.7* | Click chemistry, polymer precursors |

| 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one | ~292.09 | Iodo, α,β-unsaturated ketone | N/A | Cross-coupling, bioactive synthesis |

| 1-[1-(Phenylmethyl)pentyl]imidazole | 228.16 | Benzyl, pentyl chain | 17.82 | Lipophilic drug candidates |

| 2-(4-Methyl-1H-imidazol-5-yl)ethanamine | ~139.18 | Ethylamine, methyl | ~46.2* | Pharmacological ligands |

Key Findings and Implications

Reactivity Differences :

- The alkyne in this compound offers orthogonal reactivity compared to the iodinated or benzyl-substituted analogs, favoring modular synthesis approaches.

- Ethylamine-containing derivatives (e.g., 2-(4-methyl-1H-imidazol-5-yl)ethanamine) prioritize biological interactions over synthetic versatility .

Physicochemical Trade-offs :

- Benzyl substitution increases molecular weight and lipophilicity, which may enhance pharmacokinetic properties but reduce aqueous solubility .

- Terminal alkynes and amines introduce higher polarity, impacting solubility and solid-state stability.

Synthesis Challenges :

- Hazard management (e.g., handling iodinated intermediates or alkynes) requires rigorous risk assessments, as emphasized in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.